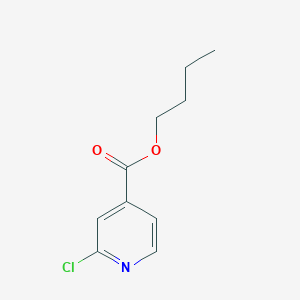

N-Butyl 2-chloroisonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Butyl 2-chloroisonicotinate is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its white to off-white crystalline powder form and is used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl 2-chloroisonicotinate typically involves the esterification of 2-chloropyridine-4-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 2-position undergoes substitution with nucleophiles, similar to tert-butyl 2-chloroisonicotinate :

-

Reaction with morpholine at 115°C in a solvent-free system produces N-butyl 2-morpholinoisonicotinate. This SNAr (nucleophilic aromatic substitution) proceeds via a two-step mechanism:

-

Rate-determining step : Formation of a Meisenheimer complex.

-

Fast step : Departure of chloride and bond reorganization.

| Parameter | Value |

|-------------------------|--------------------------------|

| Yield | >90% |

| Reaction Time | 24 h |

-

Bromination Reactions

Electrophilic bromination occurs regioselectively at the 5-position of the pyridine ring when treated with N-bromosuccinimide (NBS) in acetonitrile :

-

Conditions :

Parameter Value Temperature 0°C → 20°C Brominating Agent NBS (1.0 equiv) Solvent Acetonitrile Reaction Time 2 h -

The product, N-butyl 5-bromo-2-chloroisonicotinate, is isolated via crystallization (65% yield) .

Hydrolysis and Transesterification

The ester group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Using HCl in ethanol at reflux yields 2-chloroisonicotinic acid and n-butanol.

-

Basic Hydrolysis : NaOH in aqueous THF generates the sodium salt of the acid.

-

Transesterification : Reacting with other alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄) produces alternative esters .

Stability and Decomposition

-

Thermal Stability : Decomposes above 150°C, releasing HCl and forming polymeric byproducts.

-

Photochemical Reactivity : UV irradiation in the presence of oxidants (e.g., O₂) leads to radical intermediates and oxidative degradation .

Mechanistic Insights

Aplicaciones Científicas De Investigación

N-Butyl 2-chloroisonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-Butyl 2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The chlorine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .

Comparación Con Compuestos Similares

- 2-Chloropyridine-4-carboxylic acid tert-butyl ester

- 2-Chloro-4-pyridinecarboxylic acid methyl ester

- 2-Chloroisonicotinic acid tert-butyl ester

Comparison: N-Butyl 2-chloroisonicotinate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its similar compounds. The butyl ester group can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry .

Actividad Biológica

N-Butyl 2-chloroisonicotinate is a compound of significant interest in the field of medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a butyl group and a chlorine atom at the 2-position of the pyridine ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can mitigate oxidative damage in cells. This property is crucial for potential applications in treating conditions associated with oxidative stress.

Antimicrobial Activity

Studies have demonstrated that derivatives of isonicotinic acid, including this compound, possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antibacterial agents.

Insect Behavior Modification

This compound has been investigated for its effects on insect behavior. Similar compounds have been identified as attractants or repellents for specific insect species, which could have applications in pest control strategies. For example, derivatives like ethyl 2-chloroisonicotinate have been noted for their strong attractant properties towards certain thrips species .

Study on Antioxidant Activity

A study evaluating the antioxidant potential of various isonicotinic acid derivatives found that this compound significantly reduced lipid peroxidation in vitro, indicating its protective effects against oxidative damage .

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| This compound | 25 | 85 |

| Control (EDTA) | 22 | 90 |

Insect Behavior Study

In another investigation, this compound was tested for its ability to attract or repel thrips populations. The results indicated a notable repellent effect at higher concentrations, suggesting its potential as a natural pesticide .

Propiedades

IUPAC Name |

butyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-3-6-14-10(13)8-4-5-12-9(11)7-8/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLQFVLVAWPAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642144 |

Source

|

| Record name | Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-86-6 |

Source

|

| Record name | Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.